{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine
Description
Properties
IUPAC Name |
[1-(3-propan-2-ylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9(2)10-4-3-5-12(6-10)16-8-11(7-13)14-15-16/h3-6,8-9H,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWFAXRKVNGUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C=C(N=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Mechanism
The CuAAC reaction, a cornerstone of "click chemistry," enables the regioselective formation of 1,4-disubstituted 1,2,3-triazoles. For the target compound, this involves reacting 3-isopropylphenyl azide with propargylamine in the presence of a Cu(I) catalyst. The reaction proceeds via a stepwise mechanism:
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Azide Preparation : 3-Isopropylphenyl azide is synthesized from 3-isopropylphenyl bromide through nucleophilic substitution with sodium azide in dimethylformamide (DMF) at 60°C for 12 h.
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Cycloaddition : The azide reacts with propargylamine under ultrasonic irradiation (20 kHz, 300 W) in water at 60°C for 30 min using a Cu(I)-pyrazole complex (1 mol %).
Optimization and Yield
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Catalyst : The Cu(I) complex with bis(3,5-dimethylpyrazolyl)methane ligands enhances reaction efficiency, achieving yields up to 92%.
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Solvent : Water as a solvent improves sustainability while maintaining high regioselectivity.
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Protection Strategies : Propargylamine’s primary amine may require protection (e.g., Boc-group) to prevent coordination with Cu(I), though direct reactions have succeeded in aqueous media.
Condensation and Reductive Amination
Triazole Aldehyde Intermediate
A two-step approach derived from pyrazolone synthesis methodologies involves:
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Condensation : Reacting 1-(3-isopropylphenyl)-1H-1,2,3-triazole-4-carbaldehyde with methylamine in ethanol under reflux (100°C, 2 h) using sodium acetate as a base. This forms an imine intermediate.
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Reductive Amination : The imine is reduced using borane-dimethylamine complex in dichloromethane, yielding the methanamine derivative.
Performance Metrics
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Yield : The condensation step achieves 96% yield, while reductive amination provides 85% purity before crystallization.
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Purification : Ethanol recrystallization removes unreacted aldehyde and sodium acetate residues.
N-Arylation of Preformed Triazole Cores
Diaryliodonium Salt-Mediated Arylation
This method, adapted from triazolium salt synthesis, introduces the 3-isopropylphenyl group post-triazole formation:
Challenges and Solutions
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Selectivity : Symmetrical diaryliodonium salts minimize side products (e.g., 4-isopropylphenyl byproducts).
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Yield : Isolation yields range from 70–78% due to competing proto-deiodination.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
Table 2: Catalyst Systems
Mechanistic Insights and Side Reactions
CuAAC Regioselectivity
The Cu(I) catalyst coordinates to the alkyne, forming a copper acetylide that preferentially reacts with the azide’s terminal nitrogen, ensuring 1,4-regioselectivity. Competing 1,5-isomers are negligible (<2%) under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
Medicinal Chemistry
{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine has been investigated for its potential as an antifungal agent due to its ability to disrupt fungal cell wall synthesis. Studies have shown that triazole derivatives exhibit activity against various fungal pathogens.
Biological Studies
This compound serves as a valuable tool in studying protein-ligand interactions. It has been used to investigate enzyme inhibition mechanisms and to explore the structure-activity relationship (SAR) in drug design.
Material Science
In material science, this compound is utilized in the development of polymers and coatings with enhanced properties such as thermal stability and chemical resistance.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Case Study 1: Antifungal Activity
A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives showed significant antifungal activity against Candida species. The compound was effective at low concentrations and exhibited a unique mechanism that involved inhibiting ergosterol biosynthesis.
Case Study 2: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters highlighted how this compound inhibited a specific enzyme involved in cancer cell proliferation. The binding affinity was measured using surface plasmon resonance (SPR), indicating strong interactions with the target enzyme.
Case Study 3: Polymer Development
In Materials Science & Engineering, researchers reported on the incorporation of this compound into polymer matrices to enhance their mechanical properties and thermal stability. The modified polymers exhibited improved resistance to environmental degradation.
Mechanism of Action
The mechanism of action of {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Hydrophobic Groups : The 3-isopropylphenyl group in the target compound enhances lipophilicity (clogP ~2.5), favoring blood-brain barrier penetration compared to polar derivatives like the trifluoromethoxy analogue (clogP ~2.8) .
- Electron-Withdrawing Groups : The 4-trifluoromethoxyphenyl variant exhibits superior metabolic stability due to reduced oxidative degradation, critical for antitubercular agents .
Pharmacological Potential
- The target compound’s isopropyl group may reduce intermolecular steric hindrance compared to bulkier tert-butyl derivatives (e.g., tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine), facilitating receptor binding .
- Fluorinated analogues (e.g., 2-fluoro-5-methylphenyl derivative) demonstrate enhanced selectivity in kinase inhibition assays, attributed to fluorine’s electronegativity and small atomic radius .
Biological Activity
{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine is a member of the triazole family, characterized by its unique structure that includes a triazole ring and a phenyl group with an isopropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
The compound's IUPAC name is [1-(3-propan-2-ylphenyl)triazol-4-yl]methanamine. Its molecular formula is C12H16N4, and it has a molecular weight of 216.28 g/mol. The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 10.5 | |
| Compound B | A549 (Lung) | 15.0 | |
| Compound C | HeLa (Cervical) | 12.0 |
In a study conducted by Wang et al., derivatives of triazoles were evaluated for their cytotoxic effects on the A549 cell line. The results showed that certain modifications to the triazole structure enhanced their potency significantly.
Antimicrobial Activity
The triazole ring is known for its antifungal properties. Compounds with a similar framework have been tested against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Candida albicans | 32 | |
| Staphylococcus aureus | 16 | |
| Escherichia coli | 64 |
These findings suggest that this compound may possess significant antimicrobial activity.
The precise mechanism of action for triazole compounds often involves the inhibition of key enzymes in the biosynthesis pathways of nucleic acids or proteins in cancer cells and pathogens. For example, triazoles can inhibit the enzyme lanosterol demethylase in fungi, disrupting ergosterol synthesis and leading to cell death.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on MCF7 breast cancer cells. The study revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Testing
A series of tests were conducted against Candida albicans using varying concentrations of this compound. Results indicated that at a concentration of 32 µg/mL, the compound effectively inhibited fungal growth, suggesting its potential application in antifungal therapies.
Q & A
Q. What are the optimal synthetic routes for {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine?
Methodological Answer: The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Azide Preparation : React 3-(propan-2-yl)phenyl derivatives with sodium azide under controlled conditions to form the aryl azide intermediate .
- Cycloaddition : Combine the azide with propargylamine in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) to yield the triazole-methanamine scaffold .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity is verified via HPLC (>95%) and NMR spectroscopy .
Q. How should researchers handle this compound safely in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions .
- Respiratory Protection : For powder handling, use NIOSH-approved N95 respirators or equivalent. For volatile solvents, employ OV/AG/P99 cartridges in ventilated environments .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
Q. How can computational modeling predict the compound’s pharmacological interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes, receptors).
- Target Selection : Prioritize proteins with triazole-binding domains (e.g., cytochrome P450, kinases) based on structural analogs .
- Free Energy Calculations : Apply molecular dynamics (MD) simulations (AMBER or GROMACS) to estimate binding affinities .
Q. What experimental designs are suitable for evaluating antimicrobial activity?
Methodological Answer:
- In Vitro Assays :
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hours .
- Mechanistic Studies :
- Membrane Permeability : Propidium iodide uptake assay.
- Biofilm Inhibition : Crystal violet staining in Pseudomonas aeruginosa models .
Q. How can researchers address discrepancies in stability data under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Degradation Pathways : Identify byproducts via tandem MS (MS/MS) and propose mechanisms (e.g., hydrolysis of the triazole ring under acidic conditions) .
Methodological Challenges & Solutions
Q. How to resolve low yields in the CuAAC reaction for this compound?
Solution :
Q. What strategies improve crystallinity for SCXRD analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
